molecular formula C16H21N3O2S B6428425 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034323-94-7

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide

Cat. No.: B6428425
CAS No.: 2034323-94-7
M. Wt: 319.4 g/mol
InChI Key: HJNGUDGOWFSNLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and a dimethyl group

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-15(14-4-3-9-22-14)12(2)19(18-11)7-6-17-16(20)13-5-8-21-10-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNGUDGOWFSNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCOC2)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ringThe final step involves the formation of the oxolane-3-carboxamide moiety through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cyclization step and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrazole ring can produce dihydropyrazoles .

Scientific Research Applications

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to the active sites of target proteins. This can modulate the activity of the target, leading to various biological effects .

Biological Activity

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups, including a pyrazole ring, thiophene ring, and oxolane moiety. These structural elements contribute to its reactivity and biological interactions.

Structural Feature Description
Pyrazole Ring A five-membered ring that enhances reactivity and potential bioactivity.
Thiophene Ring Contributes to electronic properties and may influence interaction with biological targets.
Oxolane Moiety Provides structural diversity and may affect solubility and permeability.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins, indicating potential as a lead compound in drug development.

Anti-Cancer Activity

Research indicates that compounds with similar structures possess anti-cancer properties. For instance, certain pyrazole derivatives have shown selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells. The furan-containing compounds have been reported to inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.

Case Study 1: Anti-Tubercular Activity

In a study focused on developing new anti-tubercular agents, derivatives structurally related to this compound were tested against Mycobacterium tuberculosis. The results indicated effective inhibition of bacterial growth with IC50 values ranging from 1.35 to 2.18 μM for several compounds, showcasing the potential of this class of compounds in treating tuberculosis .

Case Study 2: Enzyme Inhibition

A study evaluated the inhibitory effects of various derivatives on specific enzymes related to cancer progression. Compounds similar to this compound demonstrated significant inhibition rates against target enzymes involved in metabolic pathways crucial for cancer cell survival .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against several pathogens.
  • Mechanistic Insights : Molecular docking studies reveal interactions with key proteins involved in disease pathways, supporting further exploration for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.